

Spectroscopic Analysis of (R)-(-)-1,2-Propanediol: A Technical Guide

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Compound of Interest

Compound Name: (R)-(-)-1,2-Propanediol

Cat. No.: B107902

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for **(R)-(-)-1,2-Propanediol**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this chiral compound.

Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and GC-MS data for **(R)-(-)-1,2-Propanediol**.

^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent	Frequency (MHz)
3.88 - 3.84	m	CH(OH)	D ₂ O	500
3.55 - 3.52	m	CH ₂ (OH)	D ₂ O	500
1.14 - 1.12	d	CH ₃	D ₂ O	500

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Solvent	Frequency (MHz)
68.28	CH(OH)	CDCl ₃	15.09
67.75	CH ₂ (OH)	CDCl ₃	15.09
18.78	CH ₃	CDCl ₃	15.09
70.635	CH(OH)	D ₂ O	Not Specified
69.295	CH ₂ (OH)	D ₂ O	Not Specified
20.674	CH ₃	D ₂ O	Not Specified

GC-MS Data

The mass spectrum of **(R)-(-)-1,2-Propanediol** obtained by electron ionization (EI) shows characteristic fragmentation patterns.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
45	100%	[C ₂ H ₅ O] ⁺
43	15%	[C ₂ H ₃ O] ⁺
31	12%	[CH ₃ O] ⁺
29	9%	[CHO] ⁺
27	11%	[C ₂ H ₃] ⁺

Experimental Protocols

Detailed methodologies for acquiring NMR and GC-MS data are crucial for reproducible results.

NMR Spectroscopy Protocol

This protocol is designed for the acquisition of high-resolution ¹H and ¹³C NMR spectra of **(R)-(-)-1,2-Propanediol**.

2.1.1 Sample Preparation

- Dissolve approximately 5-10 mg of **(R)-(-)-1,2-Propanediol** in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).
- Transfer the solution to a 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2.1.2 Instrument Parameters

- Spectrometer: A 500 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- ¹H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-12 ppm.
- ¹³C NMR:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Spectral Width: 0-220 ppm.

2.1.3 Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the signals to determine the relative ratios of the different protons.

GC-MS Protocol for Chiral Analysis

This protocol is suitable for the separation and identification of the enantiomers of 1,2-Propanediol.

2.2.1 Derivatization (Optional but Recommended)

To improve the volatility and chromatographic separation of the enantiomers, derivatization is often employed. A common method is the formation of diastereomeric esters or acetals. For instance, reacting the diol with a chiral derivatizing agent like Mosher's acid chloride ((R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride) can yield diastereomers that are separable on a standard achiral GC column.

2.2.2 Instrumentation

- Gas Chromatograph: Equipped with a chiral capillary column (e.g., a cyclodextrin-based column such as SUPELCO β -DEX™ 120)[1].
- Mass Spectrometer: An electron ionization (EI) mass spectrometer is typically used.

2.2.3 GC-MS Parameters

- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 10 minutes.

- Ramp: 1 °C/min to 100 °C.[1]
- Carrier Gas: Helium at a constant flow rate.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-200.
 - Scan Speed: 2 scans/second.

2.2.4 Data Analysis

- Identify the peaks corresponding to the enantiomers of 1,2-propanediol based on their retention times.
- Confirm the identity of the peaks by comparing their mass spectra with a reference library.
- The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **(R)-(-)-1,2-Propanediol**.

Caption: Workflow for the Spectroscopic Analysis of **(R)-(-)-1,2-Propanediol**.

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References

- 1. rsc.org [rsc.org]

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